N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of compounds containing an imidazo[2,1-b]thiazole ring often involves the reaction of 2-aminobenzothiazoles with α-halocarbonyl compounds . A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The thiazole ring is naturally found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antibacterial and Antimicrobial Properties
A study conducted by Azab, Youssef, and El-Bordany (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety, targeting their application as antibacterial agents. Their research resulted in the creation of compounds with significant antibacterial activity, highlighting the potential of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide derivatives in this field (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Anticancer Evaluation
El-Gaby, Ghorab, Ismail, Abdel-Gawad, and Aly (2017) investigated the synthesis of pyrazole derivatives for their in vitro anticancer activity. Their findings revealed that certain derivatives exhibited significant anticancer properties, suggesting the application of this compound in cancer research (M. El-Gaby, M. M. Ghorab, Z. H. Ismail, S. M. Abdel-Gawad, & H. M. Aly, 2017).
Synthesis Methodology
Rozentsveig et al. (2013) developed a one-pot synthesis method for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, demonstrating the versatility of this chemical scaffold in creating a range of heterocyclic compounds. This method underscores the compound's role in facilitating the synthesis of complex molecules for further biological application (I. Rozentsveig, V. Serykh, G. Chernysheva, K. A. Chernyshev, E. Kondrashov, E. Tretyakov, & G. Romanenko, 2013).
Antiproliferative Activities
Research by Mert et al. (2014) on pyrazole-sulfonamide derivatives indicated selective antitumor activity against brain tumor cells, showcasing the potential of such compounds in developing treatments for cancer. This study emphasizes the importance of this compound derivatives in exploring new therapeutic options (Samet Mert, A. S. Yaglıoglu, I. Demirtaş, & R. Kasımoğulları, 2014).
Future Directions
The extraordinary properties of the benzo[d]imidazo[2,1-b]thiazole-related drugs have motivated organic chemists to synthesize a great number of novel chemotherapeutic agents . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .
Mechanism of Action
- The primary target of this compound is the SIRT1 enzyme . SIRT1 (sirtuin 1) is a class III histone deacetylase involved in various cellular processes, including gene regulation, DNA repair, and stress response .
- By doing so, it lowers the Michaelis constant (Km) for acetylated substrates, enhancing the deacetylation activity of SIRT1 .
Target of Action
Mode of Action
- binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain.
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S2/c1-19-9-11(8-16-19)24(21,22)18-13-5-3-2-4-12(13)14-10-20-6-7-23-15(20)17-14/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVNGUGRBSMIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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